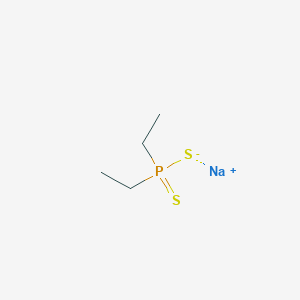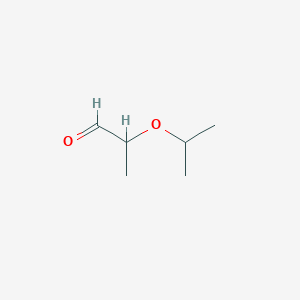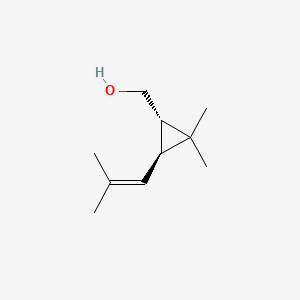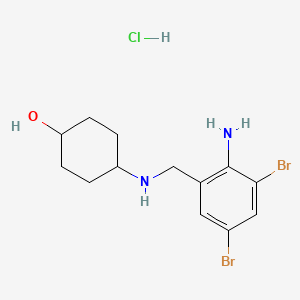
Sodium diethyldithiophosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium diethyldithiophosphinate is a chemical compound with the molecular formula C4H10NaO2PS2 . It is also known by other names such as Sodium O,O-diethyl phosphorodithioate . It is an organophosphorus compound and is often used in the field of chemistry .
Synthesis Analysis
The synthesis of Sodium diethyldithiophosphinate involves the use of dialkylphosphine, which is added to a mixture of sulfur and water at 50°-90° C . This process is detailed in a patent titled "Preparation of dialkyldithiophosphinates" .Molecular Structure Analysis
The molecular structure of Sodium diethyldithiophosphinate can be analyzed using various tools such as a structural formula editor and a 3D model viewer . The molecular weight of Sodium diethyldithiophosphinate is approximately 208.214 Da .Chemical Reactions Analysis
Sodium diethyldithiophosphinate is used in the removal of Cd ions from wet-process phosphoric acid . The formation of sparingly soluble deposits occurs through chemical reactions . It is also used in the flotation processing of Cu-Au, complex polymetallic, and precious metal ores .Physical And Chemical Properties Analysis
Sodium diethyldithiophosphinate is a technologically and commercially important class of collectors used in the flotation processing of Cu-Au, complex polymetallic, and precious metal ores . It exhibits unique properties compared to traditionally used sulfide collectors such as dialkyl dithiophosphates .Wissenschaftliche Forschungsanwendungen
Behavioral Effects in Stress Models : Sodium diethyldithiocarbamic acid was investigated for its ameliorative effects in acute stress-induced behavioral alterations in rats. It showed potential in modulating stress-induced behavioral changes, possibly through mast cell stabilization and inhibition of NF-κB activity (Manchanda, Jaggi, & Singh, 2011).
Toxicity and Copper Distribution : Another study explored the influence of sodium diethyldithiocarbamate on the toxicity and distribution of copper in mice. It was found that the compound significantly increased the retention and distribution of copper in various organs (Koutenský et al., 1971).
Immunomodulator Action : Sodium diethyldithiocarbamate has been considered for its potential as an immunomodulator, especially in the treatment of AIDS. This study suggests that other dithiocarbamates with longer half-lives might be superior for this purpose (Topping & Jones, 1988).
Central Nervous System Effects : Research indicates that sodium diethyldithiocarbamate, when injected into the lateral ventricle of rats, significantly affects the brain concentration of catecholamines and influences locomotor activity and body temperature (Kleinrok, Zebrowska, & Wielosz, 1970).
Pre-concentration in Water Testing : This compound is used in a method for the pre-concentration of various elements, including selenium, copper, lead, zinc, and others, in river and wastewater for ICP-AES determination (Atanassova, Stefanova, & Russeva, 1998).
Chelating Effects in Toxicology : The effects of sodium diethyldithiocarbamate on the tissue distribution of nickel in mice were studied, revealing its role in retaining and redistributing nickel in tissues (Oskarsson & Tjälve, 1980).
Analytical Applications : The electrochemical behavior of sodium diethyldithiocarbamate has been studied for its use in determining trace amounts of certain reagents and metals (Brainina & Krapivkina, 1969).
AIDS Treatment and Research : Sodium diethyldithiocarbamate has been investigated for its role in inhibiting the progression of AIDS, with its history in treating various poisonings and conditions suggesting potential antiviral properties (Sunderman Fw, 1991).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;diethyl-sulfanylidene-sulfido-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11PS2.Na/c1-3-5(6,7)4-2;/h3-4H2,1-2H3,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHRGQUGDYHYNH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=S)(CC)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaPS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium diethyldithiophosphinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)